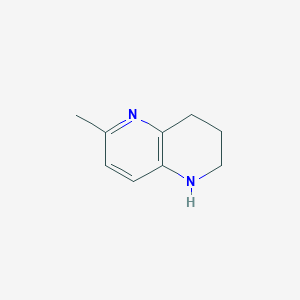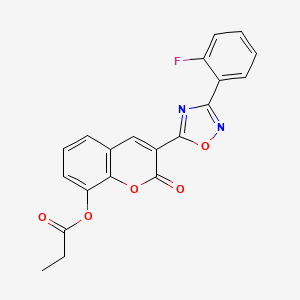
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate, also known as FX1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Polymorphism and Potential Anticancer Activity
- A study investigated similar compounds, focusing on their polymorphism and potential anticancer activity. The research highlighted the significance of intermolecular interactions and polymorphic structures, which are critical in understanding the behavior of such compounds in biological systems (Shishkina et al., 2019).
Antimicrobial Activity
- Another research focused on derivatives of similar compounds, particularly their antimicrobial activity. These compounds were found to have significant in vitro growth inhibition against various bacterial strains, demonstrating their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Synthesis Techniques
- Various studies have explored the synthesis of similar compounds. These studies provide insights into the chemical processes and methodologies for creating derivatives of the compound, which is crucial for exploring its potential applications in different fields (Rao et al., 2014).
Antibacterial and Antifungal Properties
- Research has also been conducted on the antibacterial and antifungal properties of derivatives of this compound. This highlights the compound's potential in developing new pharmaceuticals for treating bacterial and fungal infections (Mahesh et al., 2022).
Antioxidant Properties
- A study explored the antioxidant properties of similar compounds, revealing their potential in combating oxidative stress and related diseases (Kumar K. et al., 2018).
Fluorescence and Sensing Applications
- The fluorescence properties and potential as novel fluorophores of related compounds have been investigated, indicating their use in sensing and imaging applications (Rajesha et al., 2013).
Propriétés
IUPAC Name |
[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O5/c1-2-16(24)26-15-9-5-6-11-10-13(20(25)27-17(11)15)19-22-18(23-28-19)12-7-3-4-8-14(12)21/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEHATUANQWXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




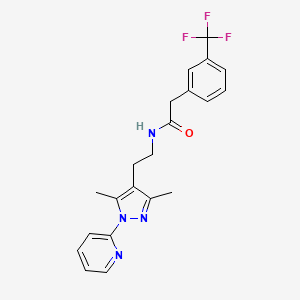
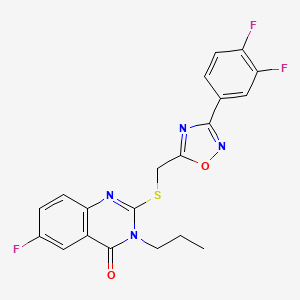
![2-Fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid](/img/structure/B2416181.png)
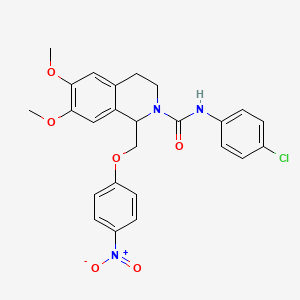
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)
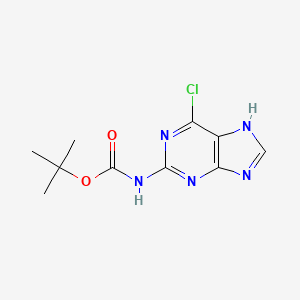
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)
